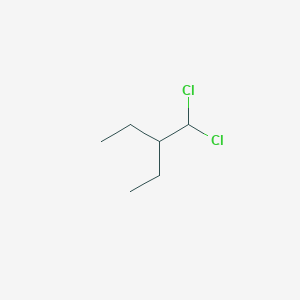
3-(Dichloromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dichloromethyl)pentane is an organic compound with the molecular formula C6H12Cl2. It is a derivative of pentane, where two hydrogen atoms on the third carbon are replaced by chlorine atoms. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dichloromethyl)pentane can be synthesized through the chlorination of 3-methylpentane. The reaction typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to facilitate the substitution of hydrogen atoms with chlorine atoms on the third carbon of the pentane chain. The reaction conditions must be carefully controlled to ensure selective chlorination and to avoid over-chlorination or formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 3-methylpentane and chlorine gas are introduced in a controlled manner. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the desired product. The use of catalysts may also be explored to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium can be used to replace chlorine atoms with hydroxyl groups.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can induce elimination reactions to form alkenes.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of alkenes such as 3-methyl-2-pentene or 3-methyl-1-pentene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons with reduced chlorine content.
Scientific Research Applications
3-(Dichloromethyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dichloromethyl)pentane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms on the third carbon make it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also undergo elimination reactions to form alkenes, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pentane: A similar compound with only one chlorine atom on the third carbon.
2,3-Dichloropentane: A compound with two chlorine atoms on the second and third carbons.
2,3-Dichloro-2-methylpentane: A compound with two chlorine atoms on the second and third carbons, and a methyl group on the second carbon.
Uniqueness
3-(Dichloromethyl)pentane is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
64707-22-8 |
|---|---|
Molecular Formula |
C6H12Cl2 |
Molecular Weight |
155.06 g/mol |
IUPAC Name |
3-(dichloromethyl)pentane |
InChI |
InChI=1S/C6H12Cl2/c1-3-5(4-2)6(7)8/h5-6H,3-4H2,1-2H3 |
InChI Key |
KGOWTYVFVXXOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



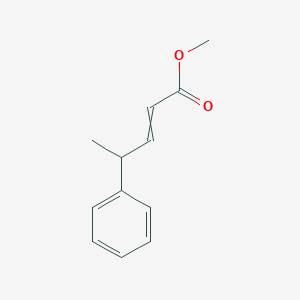
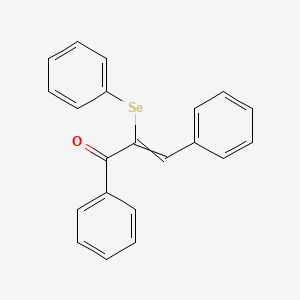
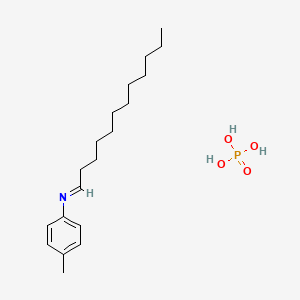
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)

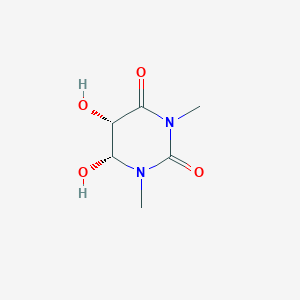
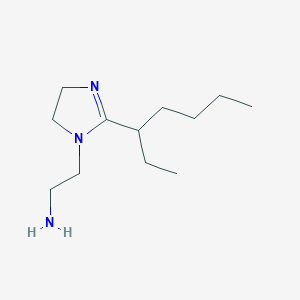
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)

![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
